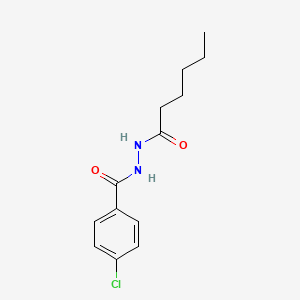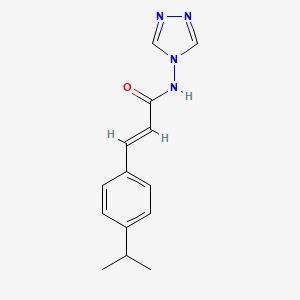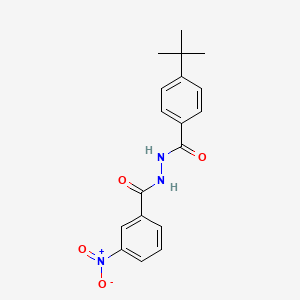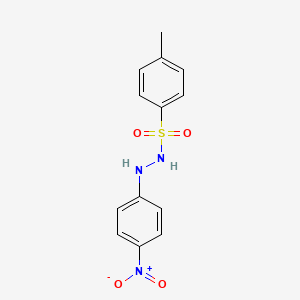
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide, also known as DPA, is a chemical compound with the molecular formula C14H21NO. It is a white crystalline powder with a melting point of 72-73 °C and a boiling point of 310 °C. DPA is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. In recent years, DPA has gained attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer growth. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has also been shown to modulate the immune response, further contributing to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. In addition, N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has been shown to induce apoptosis in cancer cells, while sparing normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide is also stable under a wide range of conditions, making it suitable for various experimental setups. However, N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has some limitations as well. It has a low solubility in water, which can make it difficult to work with in aqueous systems. In addition, N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide can be toxic in high concentrations, requiring proper handling and disposal.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide. One potential application is in the development of new cancer therapies. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Another potential direction is in the development of anti-inflammatory drugs. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Finally, N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide may have applications in the field of virology. It has been shown to inhibit the replication of certain viruses, and further research is needed to determine its potential as an antiviral agent.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has been extensively studied for its potential applications in medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-7-6-8-11(10(9)2)14-12(15)13(3,4)5/h6-8H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUIRQSZLUOHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842567.png)


![2-hydroxy-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842577.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B3842580.png)
![N-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}acetamide](/img/structure/B3842583.png)

![3-chloro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842591.png)


![N'-[(4-chlorophenoxy)acetyl]-2-nitrobenzohydrazide](/img/structure/B3842608.png)

